molecular formula C8H14Br2N2 B11756401 1,4-Phenyldimethylammonium dibromide

1,4-Phenyldimethylammonium dibromide

Cat. No.: B11756401
M. Wt: 298.02 g/mol
InChI Key: DCDZTMVHKHRVCJ-UHFFFAOYSA-N
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Description

1,4-Phenyldimethylammonium dibromide: is a chemical compound with the molecular formula C_8H_12Br_2N_2 . It is characterized by the presence of a phenyl ring substituted with two methylammonium groups, each bonded to a bromide ion. This compound is known for its applications in various fields, including materials science and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Phenyldimethylammonium dibromide can be synthesized through a multi-step process involving the reaction of 1,4-dibromobenzene with dimethylamine. The reaction typically occurs in the presence of a solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1,4-Phenyldimethylammonium dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or chloride ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve aqueous solutions of the nucleophile under mild heating.

Major Products:

    Oxidation: N-oxides of 1,4-phenyldimethylammonium.

    Reduction: Secondary amines.

    Substitution: Corresponding substituted ammonium salts.

Scientific Research Applications

1,4-Phenyldimethylammonium dibromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-phenyldimethylammonium dibromide involves its interaction with various molecular targets. In perovskite solar cells, the compound forms a protective layer on the surface of the perovskite material, enhancing electron transfer and passivating defects . This protective layer improves the stability and efficiency of the solar cells by preventing degradation caused by moisture and oxygen.

Comparison with Similar Compounds

  • 1,4-Phenyldimethylammonium chloride
  • 1,4-Phenyldimethylammonium iodide
  • 1,4-Phenyldimethylammonium sulfate

Comparison: 1,4-Phenyldimethylammonium dibromide is unique due to its specific bromide ions, which confer distinct properties compared to its chloride, iodide, and sulfate counterparts. The bromide ions provide better stability and reactivity in certain applications, particularly in the field of materials science for the fabrication of perovskite solar cells .

Properties

Molecular Formula

C8H14Br2N2

Molecular Weight

298.02 g/mol

IUPAC Name

[4-(aminomethyl)phenyl]methanamine;dihydrobromide

InChI

InChI=1S/C8H12N2.2BrH/c9-5-7-1-2-8(6-10)4-3-7;;/h1-4H,5-6,9-10H2;2*1H

InChI Key

DCDZTMVHKHRVCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)CN.Br.Br

Origin of Product

United States

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